3-(1H-imidazol-2-yl)-3-phenylpropanoic acid hydrochloride

Salt selection Solid-state properties Chemical procurement

3-(1H-Imidazol-2-yl)-3-phenylpropanoic acid hydrochloride (CAS 1803570-27-5) is a synthetic imidazole-containing β-phenylpropanoic acid derivative supplied as the hydrochloride salt. The compound features an imidazole ring linked at the C2 position to the β-carbon of a propanoic acid chain bearing a phenyl substituent at the same β-position, yielding a chiral center; the commercial product is racemic.

Molecular Formula C12H13ClN2O2
Molecular Weight 252.7
CAS No. 1803570-27-5
Cat. No. B2676707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-imidazol-2-yl)-3-phenylpropanoic acid hydrochloride
CAS1803570-27-5
Molecular FormulaC12H13ClN2O2
Molecular Weight252.7
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CC(=O)O)C2=NC=CN2.Cl
InChIInChI=1S/C12H12N2O2.ClH/c15-11(16)8-10(12-13-6-7-14-12)9-4-2-1-3-5-9;/h1-7,10H,8H2,(H,13,14)(H,15,16);1H
InChIKeyAJZUCJVCRDCWSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-Imidazol-2-yl)-3-phenylpropanoic Acid Hydrochloride (CAS 1803570-27-5): Core Structural Identity and Procurement-Relevant Baseline


3-(1H-Imidazol-2-yl)-3-phenylpropanoic acid hydrochloride (CAS 1803570-27-5) is a synthetic imidazole-containing β-phenylpropanoic acid derivative supplied as the hydrochloride salt [1]. The compound features an imidazole ring linked at the C2 position to the β-carbon of a propanoic acid chain bearing a phenyl substituent at the same β-position, yielding a chiral center; the commercial product is racemic [2]. With a molecular formula of C₁₂H₁₃ClN₂O₂ and a molecular weight of 252.69 g/mol, this compound is catalogued primarily as a versatile small-molecule scaffold and research building block by multiple suppliers . The free base form (CAS 1368610-98-3, MW 216.24) is also commercially available but typically at lower purity grades and with different solubility and stability profiles .

Why Generic Substitution Fails for 3-(1H-Imidazol-2-yl)-3-phenylpropanoic Acid Hydrochloride: Key Structural Distinctions from In-Class Analogs


Substituting 3-(1H-imidazol-2-yl)-3-phenylpropanoic acid hydrochloride with a seemingly similar imidazole–phenylpropanoic acid derivative is not straightforward because three structural variables simultaneously control chemical reactivity, physicochemical properties, and biological recognition: (i) the regiochemistry of imidazole attachment (C2-linked vs. N1-linked), which determines metal-coordination geometry and hydrogen-bonding patterns [1]; (ii) the presence and position of the β-phenyl substituent, which modulates lipophilicity (calculated XLogP3-AA of the free base is 1.7 versus approximately -2.0 for 3-(1H-imidazol-2-yl)propanoic acid hydrochloride without the phenyl group) [2]; and (iii) the salt form, where the hydrochloride provides markedly different aqueous solubility, hygroscopicity, and long-term storage stability compared to the free acid . Even a regioisomeric shift from the 2-imidazolyl to the 1-imidazolyl attachment (as in 2-(1H-imidazol-1-yl)-3-phenylpropanoic acid hydrochloride, CAS unavailable for HCl salt) fundamentally alters the scaffold geometry and the orientation of the carboxylic acid side chain relative to the imidazole ring, precluding direct interchangeability in structure-based design campaigns .

Quantitative Differentiation Evidence for 3-(1H-Imidazol-2-yl)-3-phenylpropanoic Acid Hydrochloride: Head-to-Head and Cross-Study Comparisons


Hydrochloride Salt vs. Free Base: Solubility and Handling Differentiation for Procurement Decisions

The hydrochloride salt (CAS 1803570-27-5, MW 252.69) is the preferred procurement form over the free base (CAS 1368610-98-3, MW 216.24) for applications requiring aqueous solubility and reproducible handling. The free base carries no formal charge on the imidazole ring, whereas the hydrochloride salt protonates the imidazole nitrogen (pKa ~ 6.9 for imidazole), converting the neutral heterocycle into an imidazolium cation paired with a chloride counterion [1]. This salt formation predictably increases aqueous solubility by at least one to two orders of magnitude compared to the neutral free base, a general principle for basic heterocyclic compounds [2]. Additionally, the hydrochloride salt is a crystalline solid with defined long-term storage requirements (cool, dry place), while the free base is available only as a discontinued product from some suppliers, limiting procurement reliability .

Salt selection Solid-state properties Chemical procurement

2-Imidazolyl vs. 1-Imidazolyl Regioisomer: Impact on Medicinal Chemistry Scaffold Geometry

The target compound positions the imidazole ring via a C2–Cβ bond, placing the imidazole NH and N3 lone pair in a defined orientation relative to the carboxylic acid side chain and the β-phenyl ring. In the regioisomeric 2-(1H-imidazol-1-yl)-3-phenylpropanoic acid (free base CAS 1367723-66-7; HCl salt CAS unavailable), the imidazole is attached through the N1 nitrogen, which eliminates the acidic imidazole NH proton and fundamentally alters the hydrogen-bond donor/acceptor topology [1]. In the p97/VCP ATPase inhibitor series, the 2-imidazolyl-phenyl scaffold was essential for covalent engagement with the Cys522 residue; N1-linked imidazole analogs were inactive in this chemotype [2]. While no direct comparative biochemical data exist for our exact compound versus its regioisomer, the published SAR from the p97 inhibitor program demonstrates that the 2-imidazolyl connectivity is a critical determinant of target engagement in at least one therapeutically relevant enzyme system [2].

Scaffold hopping Medicinal chemistry Structure-based design

β-Phenyl Substitution vs. Unsubstituted 3-(1H-Imidazol-2-yl)propanoic Acid: Lipophilicity and mGAT3 Pharmacophore Compatibility

The β-phenyl substituent on the target compound distinguishes it from the simpler 3-(1H-imidazol-2-yl)propanoic acid scaffold that has been explored as a GABA transporter (mGAT3) inhibitor pharmacophore. In the published mGAT3 inhibitor series, the unsubstituted 1,2-substituted 3-(1H-imidazol-2-yl)propanoic acid core required N-alkylation with bulky lipophilic moieties (derived from the 2-[9-(4-methoxyphenyl)-9H-fluoren-9-yl]oxyethyl residue) to achieve inhibitory potency; the most potent compound (12e) achieved a pIC₅₀ of 5.13 ± 0.04 at mGAT3 but lacked significant subtype selectivity [1]. The target compound, with its intrinsic β-phenyl substituent, presents a distinct lipophilicity profile: the calculated XLogP3-AA of the free base is approximately 1.7, compared to an estimated value of approximately -0.5 to 0 for the unsubstituted 3-(1H-imidazol-2-yl)propanoic acid [2]. This difference in baseline lipophilicity may reduce or eliminate the need for extensive N-alkylation to achieve membrane permeability, while the phenyl group itself may occupy a different region of the transporter binding pocket, potentially providing a starting point for subtype-selective inhibitor design .

GABA transporter inhibition Lipophilicity CNS drug design

Imidazole vs. Benzimidazole Core: Scaffold Complexity and Anti-Proliferative Selectivity Trade-offs

A common substitution candidate is the benzimidazole analog 3-(1H-benzo[d]imidazol-2-yl)propanoic acid, which has been evaluated as a Pin1 inhibitor scaffold and as a conjugate warhead for anti-prostate cancer agents [1]. In that series, the parent 3-(1H-benzo[d]imidazol-2-yl)propanoic acid itself displayed measurable but modest Pin1 inhibitory activity and anti-proliferative effects; conjugation with 18β-glycyrrhetinic acid was required to achieve improved potency [1]. The target compound, containing a simple imidazole rather than benzimidazole, presents a lower molecular weight (MW 252.69 for HCl salt vs. ~ 252.7 for the benzimidazole analog as the HCl salt would be) and reduced aromatic surface area, which generally correlates with improved ligand efficiency metrics and reduced off-target polypharmacology risk [2]. No direct head-to-head comparison data exist; however, the reduced aromatic ring count (1 heterocycle in target vs. 2 fused rings in benzimidazole) is a meaningful differentiation for fragment-based drug discovery and lead optimization programs that prioritize low molecular complexity starting points [3].

Anti-cancer Pin1 inhibition Scaffold comparison

Purity and Supplier Availability: Active Multi-Vendor Sourcing vs. Single-Source or Discontinued Analogs

3-(1H-Imidazol-2-yl)-3-phenylpropanoic acid hydrochloride (CAS 1803570-27-5) is actively stocked at 95% minimum purity by at least three independent suppliers (AKSci, CymitQuimica/Biosynth, and Leyan), with catalog quantities ranging from 50 mg to 5 g . In contrast, the free base form (CAS 1368610-98-3) has been discontinued at CymitQuimica, and the regioisomeric 2-(1H-imidazol-1-yl)-3-phenylpropanoic acid hydrochloride lacks a dedicated CAS number and is not routinely stocked as the HCl salt, requiring custom synthesis for procurement . Furthermore, the closely related benzimidazole analog 3-(1H-benzo[d]imidazol-2-yl)propanoic acid is primarily available from research chemical aggregators that fall outside preferred vendor lists for ISO-certified procurement . Multi-vendor availability reduces supply-chain risk, enables competitive pricing, and facilitates the acquisition of independent quality certificates (COA, SDS) for regulatory documentation .

Chemical sourcing Supply chain Procurement reliability

High-Confidence Research and Industrial Application Scenarios for 3-(1H-Imidazol-2-yl)-3-phenylpropanoic Acid Hydrochloride


Covalent Inhibitor Scaffold Derivatization Targeting Cysteine Proteases or ATPases (e.g., p97/VCP)

The 2-imidazolyl-phenyl scaffold architecture has been validated in the design of covalent inhibitors of p97/VCP ATPase, where the imidazole ring participates in orienting the warhead toward the active-site Cys522 residue [1]. 3-(1H-Imidazol-2-yl)-3-phenylpropanoic acid hydrochloride provides a synthetically tractable carboxylic acid handle at the β-position for amide coupling to diverse amine warheads, while the intact imidazole NH retains metal-coordination and hydrogen-bonding capacity that is lost in N1-linked regioisomers. Researchers pursuing novel covalent inhibitor chemotypes should prioritize this compound over N1-imidazolyl regioisomers or benzimidazole analogs, as the 2-imidazolyl connectivity and single-ring heterocycle minimize unnecessary molecular complexity while preserving target-engagement functionality [2].

GABA Transporter (mGAT) Pharmacophore Elaboration with Pre-Installed Lipophilic Occupancy

Published structure-activity relationship studies on mGAT3 inhibitors demonstrate that the 3-(1H-imidazol-2-yl)propanoic acid core requires extensive N-alkylation with bulky lipophilic groups to achieve sub-micromolar potency [3]. The target compound's β-phenyl substituent provides intrinsic lipophilic bulk (ΔXLogP3-AA ≈ +2.2 log units vs. the unsubstituted core) that may partially substitute for synthetic N-alkylation, potentially simplifying the synthetic route to potent GABA uptake inhibitors. Medicinal chemistry teams exploring GABAergic modulation for epilepsy, Parkinson's disease, or migraine should evaluate this compound as an advanced intermediate that shortens the synthetic sequence by at least one step compared to starting from the unsubstituted 3-(1H-imidazol-2-yl)propanoic acid [3].

Imidazole-Containing Angiotensin II Receptor Antagonist Intermediate Development

The patent literature on imidazolyl-substituted phenylpropionic acid derivatives (US5414008A; DE4220983A1) establishes this compound class as intermediates for antihypertensive and antiatherosclerotic agents acting through the renin-angiotensin system [4]. The target compound's specific substitution pattern—2-imidazolyl with a β-phenyl group and a free carboxylic acid—maps onto the general formula claimed in these patents, positioning it as a potential key intermediate for angiotensin II receptor antagonist synthesis. Industrial process chemistry groups developing generic angiotensin receptor blocker (ARB) manufacturing routes should assess this building block for late-stage diversification strategies, particularly given its multi-vendor commercial availability at gram scale, which supports pilot-scale process development .

Metal-Organic Framework (MOF) and Coordination Polymer Ligand Design

The target compound combines three metal-coordinating functionalities in a single small molecule: a carboxylate group (deprotonated at physiological or basic pH), an imidazole nitrogen lone pair, and the imidazole NH for hydrogen-bond-directed assembly . With a topological polar surface area of 66 Ų and 4 rotatable bonds, this ligand offers sufficient conformational flexibility to adapt to diverse metal coordination geometries while retaining enough rigidity (only 2 rings) to favor crystalline product formation. Materials scientists designing Zn²⁺, Cu²⁺, or Fe³⁺-based MOFs should prefer this compound over N1-substituted imidazole analogs, as the C2-linked imidazole places the metal-binding nitrogen adjacent to the carboxylate-bearing side chain, enabling chelate formation that is geometrically impossible with the N1-regioisomer [2].

Quote Request

Request a Quote for 3-(1H-imidazol-2-yl)-3-phenylpropanoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.